molecular formula C18H20ClN3O3 B6549738 1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoyl-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040664-73-0

1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoyl-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B6549738
CAS No.: 1040664-73-0
M. Wt: 361.8 g/mol
InChI Key: FHHXUQOBRPSXEV-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carbohydrazide class, characterized by a pyridine ring substituted at position 1 with a 4-chlorophenylmethyl group, at position 6 with an oxo group, and at position 3 with a pentanoyl hydrazide moiety.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N'-pentanoylpyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-2-3-4-16(23)20-21-18(25)14-7-10-17(24)22(12-14)11-13-5-8-15(19)9-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHXUQOBRPSXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Core Heterocycle Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-[(4-Chlorophenyl)methyl]-6-oxo-N'-pentanoyl-1,6-dihydropyridine-3-carbohydrazide (Target) Pyridine - 1: 4-Cl-C6H4-CH2
- 3: N'-pentanoyl hydrazide
C18H19ClN3O3* 360.81* Hypothesized bioactive intermediate -
6-Oxo-N'-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide Pyridazine - 3: N'-benzylidene hydrazide C12H10N4O2 242.24 Antimicrobial studies
N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide Pyridazine - 3: N'-(2-Cl-C6H4)-methylene hydrazide C12H9ClN4O2 276.68 Structural isomer with altered Cl position
1-[(3-Methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide Pyridine - 1: 3-Me-C6H4-CH2
- 3: N-isopropylphenylamide
C23H25N2O2 361.46 Potential agrochemical applications
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine - 3: N-dimethylaminoethyl carboxamide C17H20ClN3O2 333.81 pKa = 13.31; predicted high solubility
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile Pyridazine - 4: Cl; - 3: CN C11H6ClN3O 231.64 Nitrile functionalization

Key Differences and Implications

Heterocyclic Core: The target compound’s pyridine core (six-membered ring with one nitrogen) contrasts with pyridazine analogs (six-membered ring with two adjacent nitrogens).

Substituent Effects: The 4-chlorophenylmethyl group at position 1 in the target compound differs from analogs with 3-methylphenyl () or 2-chlorophenyl () substitutions. Chlorine’s position on the phenyl ring affects steric and electronic interactions, which could modulate pharmacokinetic properties . The N'-pentanoyl hydrazide group in the target compound introduces a flexible aliphatic chain, whereas benzylidene hydrazides () feature rigid aromatic moieties. This flexibility may enhance membrane permeability or metabolic stability .

Physicochemical Properties: The dimethylaminoethyl carboxamide substituent in ’s analog confers a basic nitrogen (pKa ~13.31), enhancing water solubility compared to the target compound’s neutral hydrazide group .

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